CMX-2043 - 910627-26-8

CMX-2043

Catalog Number: EVT-264051
CAS Number: 910627-26-8
Molecular Formula: C16H26N2O6S2
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CMX-2043 has been used in trials studying the treatment and prevention of Non STEMI, Unstable Angina, Stable Coronary Artery Disease, and Percutaneous Coronary Intervention.
Synthesis Analysis

The synthesis of CMX-2043 involves the modification of alpha-lipoic acid to enhance its cytoprotective properties. The compound is prepared under current Good Manufacturing Practice (cGMP) conditions, ensuring the quality and consistency of the drug product. Specifically, CMX-2043 is formulated at a concentration of 10 mg/mL in a buffered sodium phosphate saline solution with a pH range of 6.8–7.6 . The synthesis process includes the use of high-performance liquid chromatography (HPLC) for quality control, where CMX-2043 is eluted at approximately 14.0 minutes during analysis .

Molecular Structure Analysis

The molecular structure of CMX-2043 can be described as follows:

  • IUPAC Name: (4S)-4-{[(1S)-1-carboxyethyl]carbamoyl}-4-{5-[(3R)-1,2-dithiolan-3-yl]pentanamido}butanoic acid
  • Molecular Formula: C16H26N2O6S2C_{16}H_{26}N_{2}O_{6}S_{2}
  • CAS Number: 910627-26-8
  • InChI Key: MQXRTCVZPIHBLD-TUAOUCFPSA-N

The structure features a dithiolane ring and various functional groups that contribute to its biological activity, including amide and carboxylic acid functionalities .

Chemical Reactions Analysis

CMX-2043 exhibits several chemical reactions that are pivotal to its mechanism of action. The compound demonstrates antioxidant properties by scavenging reactive oxygen species and modulating various signaling pathways involved in cellular survival and apoptosis. In vitro studies have shown that CMX-2043 can activate protein kinase B (Akt) phosphorylation pathways, essential for cell survival during oxidative stress conditions .

The compound's interactions with specific receptors and enzymes have been assessed through various receptor screening assays, indicating its potential to influence multiple biochemical pathways .

Mechanism of Action

The mechanism of action for CMX-2043 centers on its ability to provide cytoprotection through antioxidant effects and modulation of intracellular signaling pathways. It enhances the activation of insulin receptor kinase and promotes phosphorylation of Akt, which plays a crucial role in cell survival mechanisms during ischemia-reperfusion injury . Studies have demonstrated that CMX-2043 is more effective than its parent compound, alpha-lipoic acid, in activating these protective pathways at lower concentrations .

Physical and Chemical Properties Analysis

CMX-2043 possesses several notable physical and chemical properties:

  • Water Solubility: 0.0852 mg/mL
  • LogP: 1.24
  • pKa (Strongest Acidic): 3.5
  • pKa (Strongest Basic): -1.3
  • Physiological Charge: -2
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Polar Surface Area: 132.8 Ų
  • Rotatable Bond Count: 12

These properties suggest that CMX-2043 has moderate hydrophilicity and can interact favorably with biological membranes, which may facilitate its cellular uptake .

Applications

CMX-2043 has significant potential applications in scientific research and clinical settings:

  1. Cardiac Protection: Its primary application is in protecting cardiac tissues from ischemia-reperfusion injury, making it relevant for patients undergoing procedures like percutaneous coronary interventions.
  2. Neuroprotection: Due to its antioxidant properties, it may also be explored for neuroprotective effects in conditions involving oxidative stress.
  3. Metabolic Disorders: The compound's ability to modulate insulin signaling pathways positions it as a candidate for research into metabolic disorders such as diabetes.
Introduction to CMX-2043: A Novel Cytoprotective Agent

Chemical Structure and Synthesis of CMX-2043

CMX-2043, chemically designated as (S)-4-(5-((R)-1,2-dithiolane-3-yl)pentanamido)-5-(((S)-1-carboxyethyl)amino)-5-oxopentanoic acid, has the molecular formula C₁₆H₂₆N₂O₆S₂ and a molecular weight of 406.52 g/mol [2] [9]. Its structure comprises three distinct regions:

  • The (R)-1,2-dithiolane ring: Derived directly from natural (R)-α-lipoic acid, this cyclic disulfide moiety is essential for redox activity, enabling scavenging of reactive oxygen species (ROS) and regeneration of endogenous antioxidants like glutathione [7] [10].
  • A pentanoic acid linker: Connects the dithiolane ring to the peptide-mimetic segment.
  • A dipeptide-like motif (L-glutamyl-L-alanine derivative): This C-terminal modification, featuring a chiral glutamic acid residue and an alanine-derived carboxylic acid group, is critical for enhancing target engagement, particularly with kinases involved in cell survival pathways like Akt [6] [10].

The synthesis of CMX-2043 leverages established methods for α-lipoic acid derivatives but incorporates stereoselective steps to generate the required (R) configuration at the dithiolane ring's C3 position (equivalent to C6 in ALA numbering) and the (S) configurations within the glutamyl-alanine moiety [9] [10]. While detailed synthetic routes are proprietary, the process likely involves:

  • Preparation of enantiomerically pure (R)-α-lipoic acid or a suitable protected derivative.
  • Activation of the carboxylic acid of (R)-lipoic acid (e.g., to an acid chloride or activated ester).
  • Coupling with a suitably protected L-glutamyl-L-alanine derivative or precursor.
  • Final deprotection and purification steps to yield CMX-2043.The presence of the chiral peptide-like tail significantly influences its physicochemical properties, including solubility (soluble in DMSO) and interaction with biological targets, compared to the parent ALA molecule [9].

Table 1: Key Structural Features of CMX-2043 vs. α-Lipoic Acid

FeatureCMX-2043α-Lipoic Acid (ALA)
Core Structure(R)-1,2-Dithiolane ring + Pentanoic acid linker + L-Glutamyl-L-alanine derivative(R)-1,2-Dithiolane-3-pentanoic acid
Molecular FormulaC₁₆H₂₆N₂O₆S₂C₈H₁₄O₂S₂
Molecular Weight406.52 g/mol206.33 g/mol
Key Functional GroupsCyclic disulfide, Amide (x2), Carboxylic acid (x2)Cyclic disulfide, Carboxylic acid
Chiral Centers3 [(R) at dithiolane C3, (S) in Glu, (S) in Ala]1 [(R) at dithiolane C3 (C6 in ALA)]
Primary SourceSyntheticNaturally occurring (isolated), also synthetic

Historical Development of α-Lipoic Acid Analogues

The development of CMX-2043 is rooted in seven decades of research on α-lipoic acid (thioctic acid), first isolated from liver in 1951 [3]. ALA's identification as an essential mitochondrial cofactor (the "acetate-replacing factor" or "pyruvate oxidation factor") for enzymes like pyruvate dehydrogenase established its fundamental role in energy metabolism [3] [7]. Its structure—an 8-carbon fatty acid with a cyclic disulfide bridge between C6 and C8—was confirmed in the early 1950s through synthesis by Bullock et al. and Reed et al. [3]. Crucially, the (R)-enantiomer was identified as the biologically active form naturally conjugated to lysine residues in enzymes via an amide linkage, forming a lipoyl domain that acts as a "swinging arm" shuttling intermediates [3] [7].

The recognition of ALA's potent antioxidant properties beyond its cofactor role, particularly its ability to neutralize diverse free radicals (hydroxyl, peroxyl, singlet oxygen) and regenerate vitamins C and E, spurred interest in its therapeutic potential [3] [7]. However, limitations like rapid metabolism, poor bioavailability, and modest effects on specific signaling pathways prompted efforts to create analogues with enhanced properties:

  • Early Synthetic Efforts (1950s-1980s): Focused primarily on efficient racemic and enantioselective synthesis of ALA itself. Bullock's initial synthesis started from ethyl 6-chloro-6-oxohexanoate, involving steps like ethylene insertion, thiolation, reduction, and oxidation [3]. Soper, Reed, and others developed alternative routes using keto acids, dibenzyl intermediates, and strategies like the Prins reaction to build the 1,3-diol precursor to the dithiolane ring [3].
  • Chirality Focus (1990s): Advances in asymmetric synthesis and resolution techniques enabled more efficient production of the bioactive (R)-enantiomer (R-ALA) [3].
  • Rational Design of Analogues (2000s-Present): Aimed at improving potency, stability, and target specificity. Strategies included modifying the carboxylic acid (e.g., esters, amides), altering the carbon chain length, or replacing the dithiolane with other redox-active groups. CMX-2043 emerged from this phase, specifically designed by conjugating the (R)-lipoic acid moiety to a dipeptide (L-glutamyl-L-alanine) via an amide bond [6] [10]. This design preserved the critical redox-active disulfide while introducing structural elements intended to enhance interaction with prosurvival kinases like Akt and insulin receptor kinase (IRK), addressing the multimodal nature of IRI [6] [10].

Table 2: Evolution of Key α-Lipoic Acid-Derived Compounds

Time PeriodKey DevelopmentSignificance
1951Isolation of ALA from liver by Reed et al.Identification of a critical metabolic cofactor ("pyruvate oxidation factor").
Early 1950sStructural elucidation (cyclic disulfide, C8 chain, carboxylic acid)Enabled rational synthesis and study.
1952-1956First total syntheses (racemic) by Bullock et al., Soper et al., Reed et al.Confirmed structure; provided material for research. Established key routes (e.g., via keto acids, dibenzyl).
1956Determination of absolute configuration (C6(R)) by MislowHighlighted importance of chirality; shifted focus to (R)-enantiomer (R-ALA).
1980s-1990sImproved enantioselective syntheses & chiral resolution methodsMade (R)-ALA more accessible; facilitated clinical studies.
2000s-PresentRational design of analogues (e.g., ester derivatives, amide conjugates)Aimed to overcome limitations (bioavailability, potency, stability). CMX-2043 (lipoic acid + dipeptide) created.
2010s-PresentPreclinical/clinical evaluation of CMX-2043Demonstrated superior potency over ALA in Akt activation, antioxidant capacity, and IRI protection [6].

Rationale for Targeting Ischemia-Reperfusion Injury (IRI)

Ischemia-reperfusion injury (IRI) is a complex pathophysiological process occurring when blood supply is restored (reperfusion) to tissues previously deprived of oxygen (ischemia). Paradoxically, reperfusion itself triggers cascades causing further damage. Two primary interconnected mechanisms drive IRI: oxidative stress and dysregulated cell death signaling. CMX-2043 was rationally designed to simultaneously address both arms of this pathology [4] [6] [10].

  • Combating Oxidative Stress: During ischemia, ATP depletion leads to xanthine dehydrogenase conversion to xanthine oxidase. Upon reperfusion, a burst of oxygen provides the substrate for this enzyme, generating massive amounts of superoxide anion and other ROS. Simultaneously, mitochondrial electron transport chain dysfunction leaks superoxide. These ROS directly damage lipids (peroxidation), proteins (carbonylation), and DNA, and trigger pro-inflammatory signaling. CMX-2043's (R)-dithiolane ring acts as a potent redox cycler:
  • It scavenges a wide spectrum of ROS, including hydroxyl radicals, peroxyl radicals, and hypochlorous acid [2] [6].
  • Its reduced form (dihydrolipoate) regenerates endogenous antioxidants like vitamins C and E, and glutathione [7].
  • In vitro studies demonstrate CMX-2043 possesses significantly "greater peroxyl radical absorbance capacity" compared to ALA at concentrations ranging from 15-250 mM [2] [6].
  • Activating Pro-Survival Kinase Pathways: Beyond direct antioxidant effects, IRI disrupts critical signaling pathways regulating cell survival and apoptosis. Key among these is the PI3K/Akt pathway. Akt phosphorylation (activation) promotes cell survival by inhibiting pro-apoptotic factors like Bad and caspase-9, and modulating glucose metabolism. CMX-2043 uniquely potently activates this pathway:
  • It stimulates phosphorylation of Akt (Ser473) in cells like A549 lung carcinoma cells and H9c2 cardiac myocytes via PI3K-dependent mechanisms, as evidenced by abrogation using the PI3K inhibitor LY294002 [6]. Immunofluorescence in H9c2 cells showed significantly brighter fluorescence intensity indicating stronger Akt phosphorylation compared to controls after CMX-2043 treatment (50 μM, 3 hours) [2] [6].
  • CMX-2043 also directly activates Insulin Receptor Kinase (IRK) (EC₅₀ = 35 μM) and soluble tyrosine kinases, upstream regulators of PI3K/Akt, more effectively than ALA [2] [6].
  • Activation of Akt and related kinases contributes to stabilizing intracellular calcium homeostasis. CMX-2043 (2.5 mM; 30 min) was shown to "diminish the rise in cytosolic calcium in a concentration-dependent manner" in CHO-M1-WT3 cells challenged with carbachol, a critical factor in preventing mitochondrial permeability transition pore opening and cell death during IRI [6].
  • Demonstrated Efficacy in IRI Models: The multimodal mechanism translates into robust protection in preclinical IRI models. The seminal study in a rat model of myocardial IRI demonstrated:
  • Administration of CMX-2043 (50-200 mg/kg orally) 30-60 minutes before injury significantly reduced myocardial damage.
  • The primary efficacy measure, the myocardial infarct size to area at risk (MI/AR) ratio, was reduced by up to 36% (P < 0.001) compared to vehicle control when dosed 15 minutes pre-ischemia.
  • CMX-2043 also reduced the incidence of reperfusion-induced arrhythmias and mortality [4]. Efficacy was observed across different administration routes (IV, oral) and timings (pre-ischemia, during ischemia, at reperfusion), highlighting its therapeutic flexibility [4] [10].

Table 3: Key Molecular Pathways Targeted by CMX-2043 in IRI

Pathway/TargetEffect of CMX-2043Consequence in IRIEvidence
ROS ScavengingDirect neutralization of hydroxyl, peroxyl radicals; Regenerates Vit C, E, glutathioneReduces oxidative damage to lipids, proteins, DNA; Limits inflammation.Higher peroxyl radical absorbance vs. ALA [2] [6].
Insulin Receptor Kinase (IRK)Activation (EC₅₀ = 35 μM)Initiates downstream survival signaling (PI3K/Akt).In vitro kinase assays [2] [6].
PI3K/Akt PathwayPotent activation of Akt phosphorylation (Ser473) via PI3K.Inhibits apoptosis (Bad, caspase-9), modulates glucose uptake, promotes cell survival.Blocked by LY294002 (PI3Ki); Immunofluorescence in H9c2 cells [6].
Intracellular Ca²⁺ HomeostasisDiminishes pathological rise in cytosolic [Ca²⁺].Prevents mitochondrial permeability transition pore opening & cell death.Concentration-dependent effect in CHO cells [6].
Spleen Tyrosine Kinase (Syk)/Tie2Weak inhibitionPotential modulation of inflammation/angiogenesis (lesser role than Akt/IRK).In vitro inhibition at 1.5 μM [2].

The rationale for CMX-2043 is thus its engineered ability to simultaneously quench the destructive oxidative burst at reperfusion and actively engage endogenous cytoprotective signaling cascades, particularly Akt, offering a multifaceted defense against IRI across organ systems (heart, kidney, brain) [4] [6] [8]. Its development represents a targeted application of medicinal chemistry to enhance the therapeutic profile of a natural cytoprotective cofactor.

Properties

CAS Number

910627-26-8

Product Name

CMX-2043

IUPAC Name

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]-5-oxopentanoic acid

Molecular Formula

C16H26N2O6S2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1

InChI Key

MQXRTCVZPIHBLD-TUAOUCFPSA-N

SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1

Solubility

Soluble in DMSO

Synonyms

CMX-2043; CMX2043; CMX2043; LIP-EA; R-LIP-EA-OH; LIPEA; RLIPEAOH; LIP EA; R LIP EA OH

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@@H]1CCSS1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.